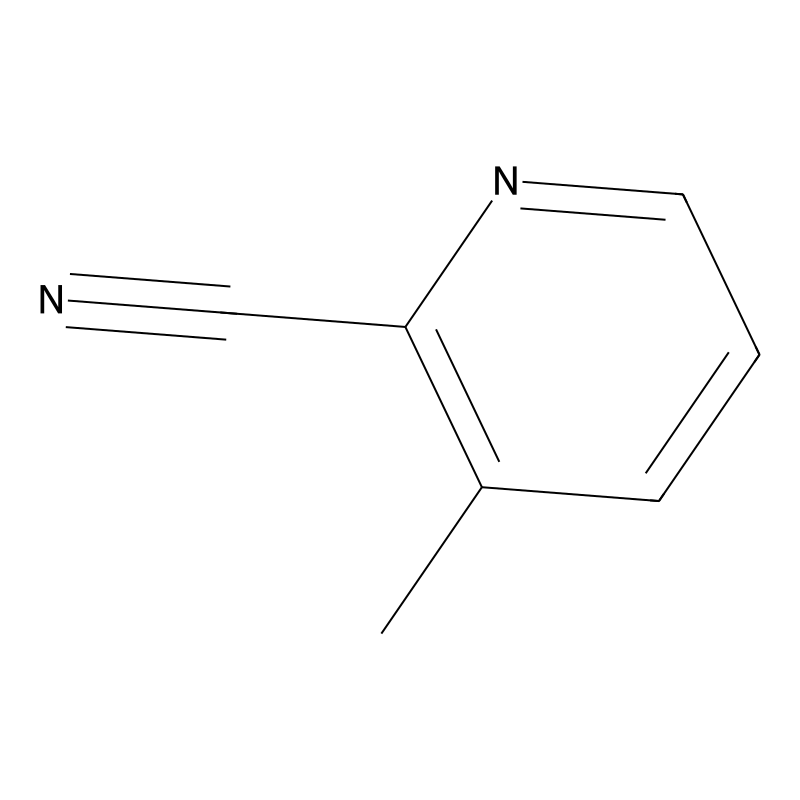

2-Cyano-3-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Cyano-3-methylpyridine is a heterocyclic aromatic compound with the chemical formula C7H6N2. It is a white to beige crystalline powder with a melting point of 83-87°C. While not as widely studied as some other pyridines, researchers have explored various methods for its synthesis and characterization.

One method involves the condensation of acetamide and cyanoacetaldehyde, followed by cyclization and deamination []. Another approach utilizes the Knoevenagel condensation of malononitrile and acetophenone, followed by ring closure and decarboxylation []. These studies not only establish synthetic routes for 2-Cyano-3-methylpyridine but also contribute to the understanding of its chemical properties and reactivity.

Potential Applications:

While research on 2-Cyano-3-methylpyridine is not extensive, some studies have explored its potential applications in various scientific fields:

- Ligand Design: The presence of the cyano and methyl groups in 2-Cyano-3-methylpyridine makes it a potential candidate for the design of ligands for metal complexes. These ligands can be used in various applications, including catalysis, materials science, and medicinal chemistry [].

- Pharmaceutical Development: The heterocyclic structure of 2-Cyano-3-methylpyridine suggests the possibility of its use as a building block for the development of new pharmaceuticals. However, further research is needed to explore its specific biological activity and potential therapeutic effects.

- Material Science: The aromatic and electron-withdrawing nature of the substituents in 2-Cyano-3-methylpyridine might make it suitable for applications in material science, such as the development of organic electronics or functional polymers. However, more research is required to understand its specific properties and potential uses in this field [].

2-Cyano-3-methylpyridine is an organic compound with the molecular formula and a molecular weight of 118.14 g/mol. It is characterized by a pyridine ring with a cyano group and a methyl group at the 2 and 3 positions, respectively. This compound appears as a beige solid, with a melting point ranging from 83 to 87 °C and a boiling point of approximately 141 °C . Its structure contributes to its unique chemical properties, making it valuable in various synthetic applications.

Currently, there's no documented information on the specific mechanism of action of 2-CMP in biological systems or its interaction with other molecules.

As with most chemicals, it's advisable to handle 2-CMP with caution due to its unknown properties. Here are some general safety considerations for substituted pyridines:

- Potential toxicity: Pyridines can exhibit varying degrees of toxicity. Without specific data on 2-CMP, assume it might be harmful if ingested, inhaled, or absorbed through the skin.

- Flammability: Pyridines are generally flammable liquids or solids. Treat 2-CMP with caution regarding ignition sources.

- Ammoxidation: This process involves reacting 2,3-dimethylpyridine with ammonia and oxygen in the presence of specific catalysts to produce 2-cyano-3-methylpyridine. The reaction is notable for its efficiency and selectivity .

- Reactions with Organolithium Reagents: The compound can react with butyllithium, leading to the formation of various substituted pyridines depending on the reaction conditions .

These reactions highlight its versatility as a building block in organic synthesis.

Several methods exist for synthesizing 2-cyano-3-methylpyridine:

- Catalytic Ammoxidation: This method uses 2,3-dimethylpyridine as a starting material, combined with ammonia and oxygen in the presence of a catalyst composed of iron and other metal oxides, yielding high selectivity and stability .

- Nitration followed by Cyanation: A more traditional approach involves nitrating 3-picoline using vanadium pentoxide and nitric acid, followed by treatment with sodium cyanide to introduce the cyano group .

These methods illustrate the compound's accessibility through various synthetic pathways.

2-Cyano-3-methylpyridine finds applications in:

- Pharmaceuticals: It serves as an important intermediate in the synthesis of various drugs.

- Agricultural Chemicals: It may be utilized in developing pesticides or herbicides due to its reactive nature.

- Organic Synthesis: The compound is used as a building block for synthesizing more complex organic molecules.

Its functional groups allow for further chemical modifications, enhancing its utility in different fields.

Interaction studies involving 2-cyano-3-methylpyridine primarily focus on its reactivity with electrophiles and nucleophiles. Its cyano group can engage in nucleophilic addition reactions, while the pyridine nitrogen can act as a base or nucleophile under specific conditions. These interactions are essential for understanding its role in synthetic chemistry and potential biological effects.

Several compounds share structural similarities with 2-cyano-3-methylpyridine. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Cyanopyridine | Cyano group at position 3 | Used in the synthesis of agrochemicals |

| 4-Cyanopyridine | Cyano group at position 4 | Exhibits different reactivity patterns |

| 2-Methylpyridine | Methyl group at position 2 only | Lacks cyano functionality; used in solvents |

| Nicotine | Contains pyridine ring; additional functional groups | Known for its biological activity |

The presence of both cyano and methyl groups in 2-cyano-3-methylpyridine enhances its reactivity compared to other similar compounds, making it particularly useful in organic synthesis.

XLogP3

GHS Hazard Statements

H301 (90.7%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant

Wikipedia

3-methylpyridine-2-carbonitrile